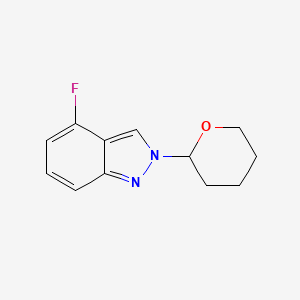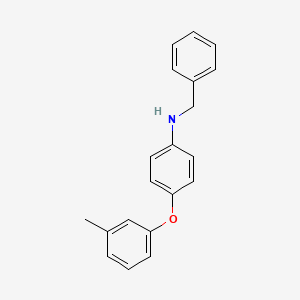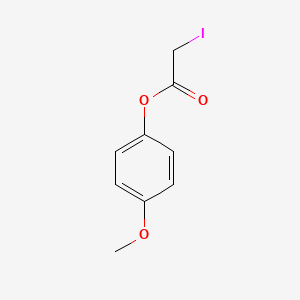![molecular formula C16H30OSi B14138253 Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane CAS No. 88780-33-0](/img/structure/B14138253.png)
Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl{[6-(propan-2-yl)bicyclo[410]hept-3-en-3-yl]oxy}silane is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the silicon atom, using reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives may be used in the development of bioactive compounds.
Mechanism of Action
The mechanism by which Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-: Known for its applications in medicinal chemistry.
Trimethoxy [2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used as a coupling agent in materials science.
Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane is unique due to its specific bicyclic structure and the presence of the silane group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
88780-33-0 |
|---|---|
Molecular Formula |
C16H30OSi |
Molecular Weight |
266.49 g/mol |
IUPAC Name |
triethyl-[(6-propan-2-yl-3-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C16H30OSi/c1-6-18(7-2,8-3)17-15-9-10-16(13(4)5)12-14(16)11-15/h9,13-14H,6-8,10-12H2,1-5H3 |
InChI Key |
GGXASASTKDUXML-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CCC2(CC2C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)


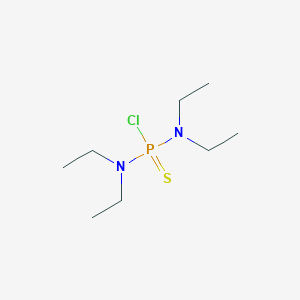

![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)
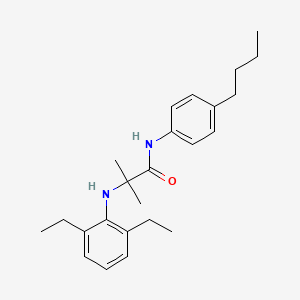

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)
